1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzyl chloride with 2-(4-methoxyphenoxy)ethylamine under basic conditions to form the intermediate, which is then cyclized to form the benzodiazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar structure but different functional groups.
Indole derivatives: Compounds with a similar aromatic core but different substituents.
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is unique due to its specific combination of fluorophenyl and methoxyphenoxy groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H22FN3O2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C23H22FN3O2/c1-28-18-10-12-19(13-11-18)29-15-14-26-21-8-4-5-9-22(21)27(23(26)25)16-17-6-2-3-7-20(17)24/h2-13,25H,14-16H2,1H3 |
InChI Key |
SQNPPWSIJLSLJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4F |
Origin of Product |
United States |
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